N-Butylgermane

説明

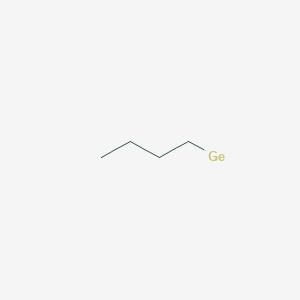

Structure

2D Structure

特性

InChI |

InChI=1S/C4H9Ge/c1-2-3-4-5/h2-4H2,1H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCLTMBZNXIUKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Ge] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Ge | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of n-Butylgermane

This technical guide provides a comprehensive overview of the synthesis and characterization of n-butylgermane (n-BuGeH₃), a significant organogermanium compound utilized as a precursor in the fabrication of electronic materials. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed experimental protocols, data analysis, and visualizations to facilitate a thorough understanding of this compound.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of a germanium halide precursor with an appropriate n-butylating agent, followed by reduction to yield the desired germane. A common and effective method is the reaction of germanium tetrachloride (GeCl₄) with an n-butyl Grignard reagent, followed by reduction of the resulting butylgermanium halides.

Experimental Protocol: Synthesis via Grignard Reaction and Reduction

This protocol outlines a two-step process for the laboratory-scale synthesis of this compound.

Step 1: Alkylation of Germanium Tetrachloride

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet to ensure an inert atmosphere. All glassware must be thoroughly dried to prevent hydrolysis of the reagents.

-

Reagent Preparation: An ethereal solution of n-butylmagnesium bromide (n-BuMgBr) is prepared separately or obtained commercially. Germanium tetrachloride (GeCl₄) is dissolved in a dry, non-polar solvent such as hexane or toluene.

-

Reaction: The GeCl₄ solution is cooled in an ice bath. The n-BuMgBr solution is added dropwise from the dropping funnel to the stirred GeCl₄ solution. The reaction is exothermic and the rate of addition should be controlled to maintain the temperature below 10°C.

-

Reaction Monitoring and Work-up: After the addition is complete, the reaction

An In-depth Technical Guide to n-Butylgermane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Butylgermane (C₄H₁₂Ge) is an organogermanium compound that has garnered interest in the fields of materials science and semiconductor manufacturing. As a liquid precursor, it offers advantages in the controlled deposition of germanium-containing thin films and nanostructures through chemical vapor deposition (CVD) and related techniques. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental methodologies, and an exploration of its applications.

Physical and Chemical Properties

This compound is a liquid at room temperature with properties that make it a suitable precursor for vapor deposition processes. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₄H₁₂Ge | [1] |

| Molecular Weight | 132.73 g/mol | [1] |

| CAS Number | 57402-96-7 | [1] |

| Boiling Point | 74 °C | [1] |

| Density | 1.022 g/mL | [1] |

| Physical State | Liquid | [1] |

| Refractive Index (n₂₀/D) | Not explicitly available for this compound. For tri-n-butylgermane: 1.4508 | [1] |

Chemical Properties

Reactivity and Stability: this compound's reactivity is centered around the germanium-hydrogen and germanium-carbon bonds. The Ge-H bonds are susceptible to reaction with various reagents. While specific studies on this compound are limited, organogermanes, in general, are known to be sensitive to air and moisture.[2] The presence of alkali or base materials may lead to the release of hydrogen gas.[3] It is also incompatible with oxidizing agents.[3]

Decomposition: The thermal stability of this compound is a critical parameter for its application in CVD. The decomposition of alkylgermanes typically proceeds through homolytic cleavage of the Ge-C and Ge-H bonds at elevated temperatures, leading to the formation of germanium thin films or nanoparticles. The specific decomposition pathway and byproducts can be influenced by factors such as temperature, pressure, and the substrate used.[1]

Experimental Protocols

Synthesis of this compound

Reaction: GeCl₄ + 4 n-BuLi → Ge(n-Bu)₄ + 4 LiCl (for Tetra-n-butylgermane) Followed by a redistribution or a more controlled initial alkylation and subsequent reduction.

A more direct, though less detailed, approach for mono-alkylation and reduction would be:

-

Alkylation: Reaction of germanium tetrachloride (GeCl₄) with one equivalent of a butylating agent, such as n-butyllithium (n-BuLi) or a Grignard reagent (n-BuMgCl or n-BuMgBr), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen). This would theoretically produce n-butylgermanium trichloride (n-BuGeCl₃).

-

Reduction: The resulting n-butylgermanium trichloride is then reduced to this compound using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent.

-

Work-up and Purification: The reaction mixture is carefully quenched with water or a dilute acid to destroy excess reducing agent. The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by distillation. The crude this compound is then purified by fractional distillation under reduced pressure.

Caution: Organolithium reagents like n-butyllithium are highly reactive and pyrophoric. Lithium aluminum hydride reacts violently with water. All procedures should be carried out by trained personnel in a properly equipped laboratory with appropriate safety precautions.

Applications

The primary application of this compound is as a precursor for the deposition of germanium-containing materials.[1]

Chemical Vapor Deposition (CVD)

This compound is utilized in Metal-Organic Chemical Vapor Deposition (MOCVD) to grow germanium thin films and nanoparticles.[1] Its liquid state and volatility are advantageous for precursor delivery. The choice of the n-butyl group can influence the decomposition temperature and growth kinetics, which in turn affects the purity, crystallinity, and electrical properties of the resulting germanium layer.[1] These germanium films are integral components in the fabrication of microelectronics and optics, including heterojunction bipolar transistors and integrated photonic circuits.[1]

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and application of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of n-Butylgermane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of n-butylgermane (C₄H₁₂Ge), a significant organogermanium compound with applications in the semiconductor industry. This document summarizes key structural parameters, spectroscopic data, and a detailed experimental protocol for its synthesis, offering valuable insights for professionals in research and development.

Molecular Structure and Bonding

This compound is a tetrahedral molecule with the germanium atom at the center, bonded to a butyl group and three hydrogen atoms. The bonding around the germanium atom involves sp³ hybridization, resulting in a three-dimensional structure. The C-Ge and Ge-H bonds are covalent, with some degree of polarity due to the difference in electronegativity between germanium, carbon, and hydrogen.

Molecular Geometry

Table 1: Calculated Structural Parameters of this compound

| Parameter | Value |

| Bond Lengths | |

| Ge-C | ~1.95 - 1.98 Å |

| Ge-H | ~1.53 - 1.56 Å |

| C-C (average) | ~1.54 Å |

| C-H (average) | ~1.09 Å |

| Bond Angles | |

| C-Ge-H | ~108° - 111° |

| H-Ge-H | ~107° - 110° |

| Ge-C-C | ~110° - 114° |

| C-C-C | ~109.5° |

Note: These values are estimates based on computational models and data from similar molecules. Experimental verification is recommended for precise structural determination.

The logical relationship for understanding the core structure of this compound can be visualized as a central germanium atom bonded to the butyl group and hydrogen atoms.

Caption: Ball-and-stick model of this compound's core structure.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Chemical Shift (δ) ppm | Multiplicity |

| ¹H | Ge-H | ~3.5 - 4.0 | Quartet |

| α-CH₂ | ~0.8 - 1.0 | Triplet | |

| β-CH₂ | ~1.3 - 1.5 | Multiplet | |

| γ-CH₂ | ~1.2 - 1.4 | Multiplet | |

| δ-CH₃ | ~0.8 - 0.9 | Triplet | |

| ¹³C | α-CH₂ | ~10 - 15 | |

| β-CH₂ | ~25 - 30 | ||

| γ-CH₂ | ~20 - 25 | ||

| δ-CH₃ | ~13 - 15 |

Note: Chemical shifts are relative to tetramethylsilane (TMS) and can vary depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule, confirming the presence of specific functional groups.

Table 3: Key Infrared Absorption Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2850 - 2960 | Strong |

| Ge-H stretch | 2000 - 2100 | Strong |

| CH₂ bend | 1450 - 1470 | Medium |

| CH₃ bend | 1375 - 1385 | Medium |

| Ge-C stretch | 550 - 650 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The presence of multiple germanium isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge) results in a characteristic isotopic cluster for the molecular ion and germanium-containing fragments.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion | Notes |

| 134 (cluster) | [C₄H₁₂Ge]⁺ | Molecular ion (M⁺) |

| 105 (cluster) | [C₂H₇Ge]⁺ | Loss of ethyl radical (•C₂H₅) |

| 91 (cluster) | [CH₅Ge]⁺ | Loss of propyl radical (•C₃H₇) |

| 77 (cluster) | [H₃Ge]⁺ | Loss of butyl radical (•C₄H₉) |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through a Grignard reaction, a common method for forming carbon-germanium bonds.[1] This protocol outlines a general procedure.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1-Bromobutane

-

Germanium tetrachloride (GeCl₄)

-

Anhydrous hexane

-

Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

A solution of 1-bromobutane in the same anhydrous solvent is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the formation of a cloudy solution and gentle refluxing.

-

After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the n-butylmagnesium bromide.

-

-

Reaction with Germanium Tetrachloride:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

A solution of germanium tetrachloride in anhydrous hexane is added dropwise to the stirred Grignard solution. A white precipitate of magnesium salts will form.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or hexane.

-

The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation at atmospheric pressure.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

-

The workflow for the synthesis can be visualized as follows:

Caption: Experimental workflow for the synthesis of this compound.

Disclaimer: This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety considerations. All work should be performed by trained professionals in a well-ventilated fume hood under an inert atmosphere.

References

An In-Depth Technical Guide to n-Butylgermane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The term "n-butylgermane" can refer to a family of organogermanium compounds where one or more n-butyl groups are attached to a germanium atom. This guide provides a comprehensive overview of the most common this compound derivatives, with a focus on their chemical properties, safety data, and applications in organic synthesis. Due to the availability of data, this guide will primarily focus on tri-n-butylgermane and tetra-n-butylgermane.

Identifying this compound Compounds

The number of n-butyl groups attached to the germanium center defines the specific compound. The following are key derivatives:

-

Mono-n-butylgermane: One n-butyl group.

-

Di-n-butylgermane: Two n-butyl groups (CAS Number: 29823-30-1).

-

Tri-n-butylgermane: Three n-butyl groups (CAS Number: 998-39-0).[1]

-

Tetra-n-butylgermane: Four n-butyl groups (CAS Number: 1067-42-1).[2][3]

Tri-n-butylgermane: A Versatile Reducing Agent

Tri-n-butylgermane is a valuable reagent in organic synthesis, primarily known for its role as a reducing agent. It serves as a less toxic alternative to tributyltin hydride in radical reactions.[4]

Safety and Physical Properties

The following table summarizes the key safety and physical data for tri-n-butylgermane, compiled from available Safety Data Sheets (SDS).[1][5]

| Property | Value |

| Molecular Formula | C₁₂H₂₈Ge |

| Molecular Weight | 244.94 g/mol |

| Appearance | Liquid |

| Boiling Point | 123 °C at 20 mmHg |

| Density | 0.916 g/mL at 25 °C |

| Flash Point | 78 °C |

| GHS Hazard Statements | H227 (Combustible liquid) |

| GHS Precautionary Statements | P210: Keep away from heat, open flames, sparks. - No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P370+P378: In case of fire: Use water spray or fog, foam, carbon dioxide, dry chemical to extinguish.P403+P235: Store in a well-ventilated place. Keep cool.P501: Dispose of contents/container to licensed waste disposal facility. |

Key Applications and Experimental Protocols

Tri-n-butylgermane, in the presence of a palladium catalyst, can efficiently reduce acid chlorides to their corresponding aldehydes.[6] This method is a valuable alternative to other reduction techniques.

Experimental Protocol: Palladium-Catalyzed Reduction of Benzoyl Chloride

This protocol is a representative example of the reduction of an acid chloride to an aldehyde using a palladium catalyst, analogous to the Rosenmund reduction.[7][8][9] While a specific protocol with tri-n-butylgermane was not found, a general procedure for a similar transformation is provided below. Researchers should adapt this protocol based on the specific reactivity of tri-n-butylgermane and the substrate.

-

Reaction Setup: To a dry, inert-atmosphere flask, add the palladium catalyst (e.g., 5 mol% of Pd/BaSO₄).

-

Solvent and Reagents: Add a suitable solvent (e.g., toluene) and the benzoyl chloride (1 equivalent).

-

Reducing Agent: Add tri-n-butylgermane (1.1 to 1.5 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating under a hydrogen atmosphere (for the classic Rosenmund reduction) or an inert atmosphere when using a hydride source like tri-n-butylgermane.

-

Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Workup: Upon completion, filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure.

-

Purification: Purify the resulting benzaldehyde by distillation or column chromatography.

Logical Workflow for Acid Chloride Reduction

Caption: Workflow for the reduction of an acid chloride.

Tri-n-butylgermane is an effective reagent for the free-radical reductive addition of alkyl halides to olefins, often initiated by AIBN (azobisisobutyronitrile).[6]

Experimental Protocol: Free-Radical Addition of an Alkyl Bromide to an Olefin

The following is a general protocol for the free-radical addition of an alkyl halide to an olefin using a radical initiator.

-

Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the olefin (1 equivalent) and the alkyl bromide (1.2 equivalents) in a suitable solvent (e.g., benzene or toluene).

-

Addition of Reagents: Add tri-n-butylgermane (1.5 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, 0.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically around 80-110 °C, depending on the solvent) for several hours.

-

Monitoring: Monitor the disappearance of the starting materials by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the product by column chromatography on silica gel.

Signaling Pathway for Free-Radical Addition

Caption: Free-radical addition reaction pathway.

Tetra-n-butylgermane: A Precursor in Materials Science

Tetra-n-butylgermane is a stable organogermanium compound. Its primary application lies in the field of materials science as a precursor for the chemical vapor deposition (CVD) of germanium-containing thin films.[3]

Safety and Physical Properties

The table below outlines the key safety and physical data for tetra-n-butylgermane, based on available SDS.[10]

| Property | Value |

| Molecular Formula | C₁₆H₃₆Ge |

| Molecular Weight | 301.05 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | >100 °C |

| Density | 0.93 g/mL at 25 °C |

| Flash Point | >110 °C |

| GHS Hazard Statements | H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation) |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up. |

Application in Chemical Vapor Deposition (CVD)

Conceptual Experimental Workflow for CVD

-

Substrate Preparation: The substrate on which the film is to be deposited is thoroughly cleaned to remove any contaminants.

-

CVD Reactor Setup: The cleaned substrate is placed in the CVD reactor chamber. The chamber is then evacuated to a high vacuum.

-

Precursor Delivery: Tetra-n-butylgermane, which is a liquid at room temperature, is vaporized and introduced into the reactor chamber at a controlled flow rate. A carrier gas (e.g., argon or nitrogen) is typically used.

-

Deposition: The substrate is heated to a specific temperature. At this elevated temperature, the tetra-n-butylgermane molecules decompose on the substrate surface, leading to the formation of a germanium-containing thin film. The byproducts of the decomposition are removed by the vacuum system.

-

Cooling and Characterization: After the desired film thickness is achieved, the precursor flow is stopped, and the substrate is cooled down under an inert atmosphere. The resulting film is then characterized using various analytical techniques (e.g., SEM, TEM, XRD) to determine its properties.

Logical Relationship Diagram for CVD Process

Caption: Conceptual workflow for Chemical Vapor Deposition.

Conclusion

Tri-n-butylgermane and tetra-n-butylgermane are the most well-characterized this compound derivatives with distinct applications. Tri-n-butylgermane is a versatile reducing agent in organic synthesis, offering a safer alternative to tin hydrides for radical reactions and the reduction of acid chlorides. Tetra-n-butylgermane serves as a precursor in materials science for the deposition of germanium-containing films. Researchers and professionals in drug development can leverage the reactivity of tri-n-butylgermane for complex molecule synthesis, while the material science applications of tetra-n-butylgermane may be relevant in the development of drug delivery systems or diagnostic devices. As with all chemical reagents, it is imperative to consult the full Safety Data Sheet and follow appropriate safety protocols when handling these compounds.

References

- 1. gelest.com [gelest.com]

- 2. strem.com [strem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. TRI-n-BUTYLGERMANE, 99% | [gelest.com]

- 7. The image shows the Rosenmund reduction reaction, where benzoyl chloride .. [askfilo.com]

- 8. Write the chemical reaction for Rosenmund reduction of benzoyl chloride. .. [askfilo.com]

- 9. Benzoyl chloride on reduction with ${{\\text{H}}_{\\text{2}}}\\text{\/Pd-BaS}{{\\text{O}}_{\\text{4}}}$ produces _________________.(A) Benzoic Acid(B) Benzyl alcohol(C) Benzoyl sulphate(D) Benzaldehyde [vedantu.com]

- 10. TETRA-N-BUTYLGERMANE | 1067-42-1 [amp.chemicalbook.com]

literature review on n-butylgermane research

An In-depth Technical Guide to n-Butylgermane and its Analogs

This technical guide provides a comprehensive literature review of this compound and its related compounds. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of alkylgermanes. Due to the limited availability of detailed experimental data specifically for this compound in published literature, this guide also incorporates data from its close isomers and related compounds, such as iso-butylgermane and tri-n-butylgermane, to provide a broader and more practical overview of the subject.

Physicochemical Properties

This compound (C₄H₁₂Ge) is an organogermanium compound that belongs to the group of alkylgermanes. These compounds are germanium analogs of alkanes and are of interest for their potential applications in materials science and medicinal chemistry. The physical and chemical properties of this compound and its related compounds are summarized below.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Tri-n-butylgermane | Tetra-n-butylgermane | iso-Butylgermane |

| CAS Number | 57402-96-7[1] | 998-39-0[2] | 1067-42-1[3] | 1067-34-1 |

| Molecular Formula | C₄H₁₂Ge[1] | C₁₂H₂₈Ge[2] | C₁₆H₃₆Ge | (CH₃)₂CHCH₂GeH₃ |

| Molecular Weight | 132.73 g/mol [1] | 244.94 g/mol [2] | 301.05 g/mol | 132.73 g/mol |

| Physical State | Liquid[1] | Straw Liquid[4] | Liquid | Liquid |

| Boiling Point | 74 °C[1] | 123 °C / 20 mmHg[2] | >100 °C[3] | N/A |

| Density | 1.022 g/mL[1] | 0.916 g/mL[2] | 0.93 g/mL at 25 °C[3] | N/A |

| Refractive Index | N/A | 1.4508 @ 20°C[2] | 1.455 @ 20°C[3] | N/A |

Synthesis and Experimental Protocols

The synthesis of alkylgermanes like this compound can be achieved through several routes, most commonly via the alkylation of germanium halides or the hydrogermylation of alkenes.

General Synthesis via Hydrogermylation

Hydrogermylation involves the addition of a Ge-H bond across a carbon-carbon double bond. This method is highly atom-economical. A general protocol for the synthesis of this compound from germane and 1-butene is outlined below. This protocol is based on general hydrogermylation principles, as specific literature for this compound synthesis is scarce.

Experimental Protocol: Synthesis of this compound via Hydrogermylation

-

Reaction Setup: A high-pressure reaction vessel is charged with a solution of 1-butene in a suitable anhydrous solvent (e.g., hexane or toluene).

-

Initiator: A radical initiator, such as AIBN (azobisisobutyronitrile), or a transition metal catalyst is added to the solution.

-

Precursor Addition: Germane (GeH₄) gas is carefully introduced into the reaction vessel. The reaction is typically carried out under pressure and at a controlled temperature, depending on the initiator used.

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to observe the consumption of the starting materials and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and any excess pressure is carefully released. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.

References

Theoretical Calculations on the Stability of n-Butylgermane: An In-depth Technical Guide

For: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes theoretical approaches for assessing the stability of organogermanium compounds based on available literature. The quantitative data presented for n-butylgermane are illustrative estimates derived from typical bond energies and computational studies on analogous molecules, as specific high-level theoretical calculations on this compound were not found in a comprehensive literature search. The proposed decomposition pathways are hypothetical and based on established mechanisms for similar germanium hydrides.

Abstract

The thermal and chemical stability of organogermanium compounds is a critical parameter in their application as precursors in materials science and as potential scaffolds in medicinal chemistry. This guide provides a comprehensive overview of the theoretical methodologies used to evaluate the stability of this compound (CH₃CH₂CH₂CH₂GeH₃). We detail the computational protocols, present estimated thermochemical data, and propose potential decomposition pathways based on high-level density functional theory (DFT) calculations reported for analogous compounds. The logical workflow for these theoretical investigations and the proposed reaction mechanisms are visualized through detailed diagrams.

Introduction

This compound is an alkylgermane that holds interest as a precursor for the deposition of germanium-containing thin films and as a building block in organic synthesis. The utility of this compound is intrinsically linked to its stability under various conditions. Understanding the energetic landscape of its decomposition is crucial for controlling its reactivity and for the rational design of new applications.

Theoretical calculations, particularly those employing density functional theory (DFT), provide a powerful and cost-effective means to investigate molecular properties, including bond dissociation energies and reaction energetics, which are key indicators of stability.[1][2] This guide outlines the theoretical framework for assessing this compound stability, drawing parallels from computational studies on related molecules like germolane (germacyclopentane).[3][4]

Theoretical Methodology and Protocols

The accurate theoretical prediction of molecular stability relies on a robust computational methodology. The protocols outlined below are based on common practices in the computational chemistry of main group elements.[5][6]

Computational Details

-

Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or VASP.[2][6]

-

Method: The M06-2X hybrid meta-GGA density functional is a common choice for kinetic and thermodynamic calculations of main-group compounds due to its accuracy in predicting non-covalent interactions and reaction barriers.[3][7] Other functionals like B3LYP may also be employed.[5][6]

-

Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as def2-TZVP or 6-311+G(d,p), is recommended for achieving a good balance between accuracy and computational cost.[3][6]

-

Solvation Model: If reactions in solution are of interest, an implicit solvation model like the Polarizable Continuum Model (PCM) can be applied.

Protocol for Geometry Optimization and Frequency Calculation

-

Initial Structure Generation: The 3D structure of this compound and its potential decomposition products and transition states are generated.

-

Geometry Optimization: The geometries of all species are optimized to find the minimum energy conformations.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries to:

-

Confirm that reactants and products are true minima on the potential energy surface (zero imaginary frequencies).

-

Verify that transition states are first-order saddle points (one imaginary frequency).

-

Obtain zero-point vibrational energies (ZPVE), thermal corrections, and entropies.

-

Protocol for Energy Refinement

For higher accuracy, single-point energy calculations can be performed on the optimized geometries using more sophisticated methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), in conjunction with a larger basis set.

Estimated Thermochemical Data for this compound Stability

The stability of this compound can be quantified by the bond dissociation energies (BDEs) of its weakest bonds. The Ge-H and Ge-C bonds are expected to be the most labile. The following table summarizes estimated BDEs based on typical values for alkylgermanes.[8]

| Bond | Estimated Bond Dissociation Energy (kJ/mol) |

| H₃Ge-CH₂CH₂CH₂CH₃ | ~238 |

| H-GeH₂(C₄H₉) | ~288 |

| H₃C-CH₂CH₂CH₂GeH₃ | ~346 |

Table 1: Estimated Bond Dissociation Energies for this compound. Values are based on typical C-C, C-Ge, and Ge-H bond energies and are intended for illustrative purposes.[8]

Proposed Thermal Decomposition Pathways

Based on theoretical studies of similar molecules like germolane, several decomposition pathways for this compound can be proposed.[3][4] The primary routes likely involve the elimination of H₂ or the cleavage of the Ge-C bond.

1,1-H₂ Elimination

This pathway involves the elimination of a hydrogen molecule from the germyl group, forming a germylene intermediate.

Reaction: CH₃CH₂CH₂CH₂GeH₃ → CH₃CH₂CH₂CH₂GeH + H₂

1,2-H Shift and Butene Elimination

This mechanism involves the migration of a hydrogen atom from the germanium to the alpha-carbon, followed by the elimination of 1-butene and the formation of germane (GeH₂). This pathway is analogous to a major decomposition route in germolane.[3]

Reaction: CH₃CH₂CH₂CH₂GeH₃ → [TS] → GeH₂ + CH₂=CHCH₂CH₃

Homolytic Ge-C Bond Cleavage

This pathway involves the homolytic cleavage of the Ge-C bond to form a butyl radical and a germyl radical.

Reaction: CH₃CH₂CH₂CH₂GeH₃ → •CH₂CH₂CH₂CH₃ + •GeH₃

Visualizations

Workflow for Theoretical Stability Analysis

Caption: General workflow for theoretical stability analysis.

Proposed Decomposition Pathways of this compound

References

- 1. DFT Calculations - Prof. Dr. U. Schatzschneider [chemie.uni-wuerzburg.de]

- 2. [2501.02435] Efficient periodic density functional theory calculations of charged molecules and surfaces using Coulomb kernel truncation [arxiv.org]

- 3. staff.najah.edu [staff.najah.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 8. Common Bond Energies (D [wiredchemist.com]

spectroscopic analysis of n-butylgermane (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Analysis of n-Butylgermane

Introduction

This compound (CH₃CH₂CH₂CH₂GeH₃) is an organogermanium compound with applications in the semiconductor industry, particularly as a precursor for the chemical vapor deposition (CVD) of germanium-containing thin films like SiGe.[1] Its high volatility and thermal decomposition properties make it a valuable component in the fabrication of electronic materials. A thorough understanding of its molecular structure and purity is paramount, necessitating comprehensive spectroscopic analysis. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characterization of this compound, intended for researchers and professionals in materials science and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and germanium environments within the molecule.

¹H NMR Analysis

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the butyl chain and those directly bonded to the germanium atom. The chemical shifts are influenced by the electropositivity of germanium.

-

Ge-H₃ Protons: A characteristic signal for the three protons attached to the germanium atom.[1]

-

α-CH₂ Protons: The methylene group directly bonded to the germanium atom.

-

β-CH₂ and γ-CH₂ Protons: The subsequent methylene groups in the butyl chain.

-

δ-CH₃ Protons: The terminal methyl group of the butyl chain.

The multiplicities of these signals will arise from spin-spin coupling with adjacent protons.

¹³C NMR Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the n-butyl group. Each of the four carbon atoms in the butyl chain is expected to resonate at a unique chemical shift, reflecting its distance and electronic interaction with the germanium center.[1]

⁷³Ge NMR Analysis

Direct observation of the germanium nucleus is possible through ⁷³Ge NMR spectroscopy. However, this technique presents significant challenges due to the low natural abundance (7.73%) and the quadrupolar nature of the ⁷³Ge isotope (spin I = 9/2), which can lead to broad resonance signals.[2][3] Despite these difficulties, the ⁷³Ge chemical shift is highly sensitive to the substituents on the germanium atom, making it a definitive tool for characterizing the chemical environment of the germanium center.[1][4] For small, symmetric molecules, sharper lines can be obtained.[2]

Table 1: Representative NMR Chemical Shift Data for this compound

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity | J-Coupling (Hz) |

| ¹H | δ-CH₃ | ~0.9 | Triplet | J(H,H) ≈ 7 |

| β,γ-CH₂ | ~1.4 | Multiplet | - | |

| α-CH₂ | ~0.8 | Multiplet | - | |

| Ge-H₃ | ~3.5 | Triplet | J(H,H) ≈ 4 | |

| ¹³C | δ-C | ~14 | - | - |

| γ-C | ~28 | - | - | |

| β-C | ~27 | - | - | |

| α-C | ~10 | - | - | |

| ⁷³Ge | n-BuGeH₃ | Varies | - | ¹J(Ge,H) ≈ 95-98 |

Note: Expected values are based on general principles and data for analogous organogermanium compounds. Actual values may vary based on solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. This compound is air and moisture sensitive, so preparation should be conducted under an inert atmosphere (e.g., in a glovebox).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower sensitivity of ¹³C, a larger number of scans will be required.

-

-

⁷³Ge NMR Acquisition (Advanced):

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a "molecular fingerprint." For this compound, key vibrational frequencies are associated with the Ge-H, C-H, and Ge-C bonds.

-

Ge-H Stretch: This is a highly characteristic and strong absorption, typically found in the 2000-2100 cm⁻¹ region for germanes.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the butyl group are expected in the 2850-3000 cm⁻¹ region.[5]

-

CH₂/CH₃ Bending: Bending (scissoring, rocking) vibrations for the methylene and methyl groups typically appear in the 1375-1465 cm⁻¹ range.[5]

-

Ge-C Stretch: The stretching vibration of the germanium-carbon bond is expected at lower frequencies.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| Ge-H Stretch | 2000 - 2100 | Strong |

| CH₂ Bending | ~1465 | Medium |

| CH₃ Bending | ~1450 and ~1375 | Medium |

| Ge-C Stretch | 500 - 600 | Medium-Weak |

Note: Values are based on typical ranges for the respective functional groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of liquid this compound between two KBr or NaCl salt plates.

-

Solution: Prepare a dilute solution (1-5%) of this compound in a suitable IR-transparent solvent (e.g., CCl₄, CS₂). The solution is then placed in a liquid IR cell. All handling must be under an inert atmosphere.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty beam path (or the solvent-filled cell).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables and literature data for organogermanium compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which is crucial for confirming its identity and structure.

Fragmentation Pathway Analysis

Upon electron impact ionization, this compound will form a molecular ion (M⁺•). This ion is often unstable and undergoes fragmentation. Common fragmentation patterns for alkylgermanes are analogous to those of alkanes and involve the cleavage of C-C and Ge-C bonds.

-

α-Cleavage: Cleavage of the Ge-C bond, resulting in the loss of a butyl radical (•C₄H₉) to give a [GeH₃]⁺ fragment.

-

β-Cleavage (and further): Cleavage of C-C bonds within the butyl chain. Loss of an ethyl radical (•C₂H₅) or propyl radical (•C₃H₇) are common fragmentation pathways for butyl-containing compounds.[6]

-

Loss of Hydrogen: Loss of one or more hydrogen atoms from the molecular ion or fragment ions is also possible.

The presence of multiple stable isotopes of germanium (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge) will result in a characteristic isotopic cluster for the molecular ion and any germanium-containing fragments, which is a definitive signature for the presence of germanium.[7]

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value (for ⁷⁴Ge) | Identity of Fragment | Plausible Origin |

| 134 | [C₄H₁₀⁷⁴GeH₃]⁺• | Molecular Ion (M⁺•) |

| 77 | [⁷⁴GeH₃]⁺ | α-cleavage, loss of •C₄H₉ |

| 105 | [C₂H₅⁷⁴GeH₂]⁺ | β-cleavage, loss of •C₂H₅ |

| 91 | [CH₃⁷⁴GeH₂]⁺ | γ-cleavage, loss of •C₃H₇ |

| 57 | [C₄H₉]⁺ | Cleavage of Ge-C bond |

Note: m/z values are calculated using the most abundant germanium isotope, ⁷⁴Ge. The full spectrum will show clusters of peaks for each fragment corresponding to the natural isotopic abundance of Ge.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the volatile this compound into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe suitable for volatile liquids.

-

Ionization: Use Electron Impact (EI) ionization, typically at 70 eV, to induce fragmentation.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions to generate the mass spectrum.

-

Data Analysis:

-

Identify the molecular ion peak. Note that for some germanes, the molecular ion can be weak or absent.[7]

-

Analyze the isotopic pattern of germanium-containing fragments to confirm the presence of Ge.

-

Identify major fragment ions and correlate them with logical bond cleavages to confirm the structure of the n-butyl group and its attachment to the germane moiety.

-

Visualizations

Caption: Experimental workflow for spectroscopic analysis.

Caption: Logical fragmentation pathway for this compound.

References

- 1. This compound | 57402-96-7 | Benchchem [benchchem.com]

- 2. (73Ge) Germanium NMR [chem.ch.huji.ac.il]

- 3. NMR Periodic Table: Germanium NMR [imserc.northwestern.edu]

- 4. Solid-state 73Ge NMR spectroscopy of simple organogermanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eng.uc.edu [eng.uc.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Analysis of Germanium Hydride Molecular Clusters - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of n-Butylgermane in Common Organic Solvents: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of n-butylgermane in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected solubility based on chemical principles, details experimental protocols for solubility determination, and presents a logical workflow for assessing these properties.

Introduction to this compound and Solubility

This compound (CH₃(CH₂)₃GeH₃) is an organogermanium compound with a butyl group attached to a germane (GeH₃) moiety. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, handling, and application in diverse chemical reactions. The principle of "like dissolves like" is the primary determinant of its solubility profile; as a relatively nonpolar molecule, it is expected to be soluble in nonpolar organic solvents.

Data Presentation: Qualitative Solubility of this compound

| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |

| Hexane | C₆H₁₄ | Nonpolar | Miscible |

| Toluene | C₇H₈ | Nonpolar | Miscible |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Miscible |

| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Soluble/Miscible |

| Dichloromethane | CH₂Cl₂ | Polar aprotic | Soluble |

Note: Miscible indicates that the two liquids will mix in all proportions to form a homogeneous solution. Soluble indicates that a significant amount of this compound is expected to dissolve in the solvent.

Experimental Protocols

To quantitatively determine the solubility of this compound, a series of well-defined experimental protocols should be followed. As organogermanium compounds can be sensitive to air and moisture, all procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Visual Miscibility Test

This is a straightforward method to qualitatively assess if this compound is miscible with a solvent.

-

Objective: To determine if this compound and a solvent are miscible in all proportions.

-

Materials:

-

This compound

-

Solvent of interest (e.g., hexane, toluene)

-

Dry, inert-atmosphere-compatible vials or test tubes with caps

-

Graduated pipettes or syringes

-

-

Procedure:

-

In a clean, dry vial under an inert atmosphere, add a known volume of the solvent (e.g., 1 mL).

-

To this, add an equal volume of this compound (1 mL).

-

Cap the vial and gently agitate the mixture.

-

Visually inspect the mixture. The formation of a single, clear, homogeneous phase indicates miscibility. The presence of two distinct layers, cloudiness, or droplets indicates immiscibility or partial miscibility.

-

Repeat the experiment with varying ratios of this compound to the solvent to confirm miscibility across all proportions.

-

Determination of Solubility by Saturation and Quantification

This method is used to determine the quantitative solubility of this compound in a solvent where it is not fully miscible.

-

Objective: To quantify the maximum amount of this compound that can dissolve in a given volume of a solvent at a specific temperature.

-

Materials:

-

This compound

-

Solvent of interest

-

A temperature-controlled shaker or stirrer

-

Inert-atmosphere glovebox or Schlenk line

-

Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectrometer

-

Volumetric flasks and pipettes

-

Internal standard for quantification (a non-reactive compound with a distinct analytical signal)

-

-

Procedure:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to settle, letting the undissolved this compound form a separate layer or sediment.

-

Carefully extract a known volume of the supernatant (the saturated solution) without disturbing the undissolved portion.

-

Prepare a sample for analysis by diluting the aliquot with a known volume of the solvent and adding a precise amount of an internal standard.

-

Analyze the sample using GC or NMR. The concentration of this compound is determined by comparing its signal intensity to that of the internal standard against a pre-established calibration curve.

-

The solubility is then expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Mandatory Visualization

The following diagram illustrates the logical workflow for assessing the solubility of this compound in a given organic solvent.

Caption: Workflow for determining the solubility of this compound.

An In-depth Technical Guide on the Vapor Pressure and Thermal Properties of n-Butylgermane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure and thermal properties of n-butylgermane and related alkylgermane compounds. Due to a scarcity of publicly available experimental data specifically for this compound, this document presents established experimental protocols for determining these properties and includes data for analogous tetra-alkyl germane compounds to serve as a valuable reference for researchers.

Quantitative Data on Analogous Alkylgermane Compounds

To provide a comparative basis for the properties of this compound, the following tables summarize key thermophysical data for structurally related tetra-alkyl germanes. These values have been compiled from various sources, including the NIST/TRC Web Thermo Tables.[1]

Table 1: Vapor Pressure Data for Tetramethylgermane

| Temperature (K) | A | B | C |

| 200.0 - 317.0 | 4.1110 | 1166.492 | -33.005 |

Note: The Antoine Equation is given by log₁₀(P) = A − (B / (T + C)), where P is the vapor pressure in bar and T is the temperature in Kelvin. The coefficients provided were calculated by NIST from the author's data.[2]

Table 2: Thermophysical Properties of Tetraethylgermane

| Property | Value |

| Molecular Weight | 188.88 g/mol |

| Boiling Point | 163-164 °C (lit.) |

| Melting Point | -90 °C |

| Density | 0.998 g/mL at 25°C (lit.) |

| Flash Point | 95 °F |

| Vapor Pressure | 2.53 mmHg at 25°C |

Table 3: Thermophysical Properties of Tetrabutylgermane

| Property | Value |

| Molecular Weight | 301.10 g/mol [3] |

| Triple Point Temperature | 1 experimental data point available |

| Enthalpy of Phase Transition (Crystal 1 to Liquid) | 1 experimental data point available |

| Viscosity (Liquid) | 14 experimental data points available (275.6 K to 339.283 K)[1] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the vapor pressure and thermal properties of volatile organogermanium compounds like this compound.

Vapor Pressure Determination

The vapor pressure of a volatile liquid such as this compound can be determined using several established methods. The choice of method often depends on the expected vapor pressure range and the required accuracy.[4]

2.1.1. Static Method

The static method involves placing the substance in a container, evacuating the air, and measuring the pressure of the vapor in equilibrium with the liquid at a constant temperature.

-

Apparatus: A thermostated container equipped with a pressure transducer.

-

Procedure:

-

A small amount of the purified this compound sample is introduced into the container.

-

The container is cooled to freeze the sample, and the headspace is evacuated to remove any dissolved gases.

-

The container is then sealed and placed in a thermostat to reach the desired temperature.

-

The pressure inside the container is monitored until a stable reading is achieved, which corresponds to the vapor pressure of the sample at that temperature.

-

The process is repeated at different temperatures to obtain a vapor pressure curve.

-

2.1.2. Knudsen Effusion Method

This method is suitable for measuring low vapor pressures. It is based on measuring the rate of mass loss of a substance effusing through a small orifice in a high-vacuum environment.[4][5]

-

Apparatus: A Knudsen cell (a small, thermostated container with a precisely machined orifice) placed inside a high-vacuum chamber, and a microbalance to measure mass loss.[5]

-

Procedure:

-

The Knudsen cell is filled with the this compound sample.

-

The cell is placed in the high-vacuum chamber and heated to the desired temperature.

-

The rate of mass loss due to effusion of the vapor through the orifice is measured by the microbalance.

-

The vapor pressure is then calculated using the Hertz-Knudsen equation, which relates the rate of effusion to the vapor pressure, the area of the orifice, the molecular weight of the substance, and the temperature.[5]

-

2.1.3. Dynamic Method

In the dynamic method, a stream of an inert gas is passed over the liquid sample at a controlled rate, becoming saturated with the vapor. The amount of vapor transported by the gas is then determined.

-

Apparatus: A saturation cell, a flow control system for the inert gas, and a detection system (e.g., gas chromatography) to measure the concentration of the vapor in the gas stream.[4]

-

Procedure:

-

The this compound sample is placed in the saturation cell, which is maintained at a constant temperature.

-

A controlled flow of an inert gas (e.g., nitrogen or argon) is passed through the cell, allowing it to become saturated with this compound vapor.

-

The exiting gas stream, now containing the vapor, is analyzed to determine the concentration of this compound.

-

The partial pressure of the vapor, which is equal to its vapor pressure at that temperature, is calculated from its concentration in the gas stream and the total pressure.

-

Thermal Properties Determination

The key thermal properties of interest for this compound include its heat capacity, enthalpy of phase transitions (e.g., vaporization and fusion), and thermal stability.

2.2.1. Differential Scanning Calorimetry (DSC)

DSC is a versatile thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6] It can be used to determine heat capacity, melting point, and enthalpy of fusion.

-

Apparatus: A differential scanning calorimeter.

-

Procedure for Heat Capacity Measurement:

-

Three separate runs are performed under the same temperature program: a baseline run with empty sample and reference pans, a run with a sapphire standard (of known heat capacity) in the sample pan, and a run with the this compound sample.

-

The heat flow difference between the sample and reference is measured as a function of temperature.

-

The heat capacity of the this compound sample is then calculated by comparing its heat flow curve to that of the sapphire standard and the baseline.

-

2.2.2. Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring heat capacity and the enthalpy of chemical reactions or phase changes under conditions of no heat exchange with the surroundings.[7][8]

-

Apparatus: An adiabatic calorimeter, which consists of a sample cell surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample cell, thereby preventing any heat loss.[7][9]

-

Procedure for Heat Capacity Measurement:

-

The this compound sample is sealed in the sample cell.

-

A known amount of electrical energy is supplied to a heater within the cell, causing a small increase in the temperature of the sample.

-

The temperature of the adiabatic shield is simultaneously raised to match the sample temperature.

-

The heat capacity is calculated from the amount of energy supplied and the resulting temperature rise.

-

Measurements are made over a range of temperatures to determine the temperature dependence of the heat capacity.

-

Visualizations

The following diagrams illustrate the experimental workflows for determining the key properties discussed.

Caption: Workflow for vapor pressure determination.

Caption: Workflow for thermal properties determination.

References

- 1. tetrabutylgermane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 2. Germane, tetramethyl- [webbook.nist.gov]

- 3. Germane, tetrabutyl- [webbook.nist.gov]

- 4. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 5. google.com [google.com]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. fauske.com [fauske.com]

- 8. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 9. youtube.com [youtube.com]

Quantum Chemical Studies of n-Butylgermane: A Technical Guide

Introduction

N-butylgermane (CH₃CH₂CH₂CH₂GeH₃) is an organogermanium compound with potential applications in materials science and as a precursor in chemical synthesis. Understanding its molecular structure, conformational preferences, and energetic landscape is crucial for predicting its reactivity and physical properties. Quantum chemical calculations provide a powerful tool for investigating these aspects at the atomic level.

This technical guide summarizes the key findings from theoretical studies relevant to the structural and energetic properties of the n-butyl group, using n-butane as a model system. It provides quantitative data on molecular geometries, rotational energy barriers, and vibrational frequencies. Furthermore, it outlines the computational methodologies employed in such studies and presents visualizations of key conformational pathways and computational workflows.

Conformational Analysis

The flexibility of the butyl chain in this compound leads to the existence of several conformational isomers, arising from rotation around the C-C and C-Ge single bonds. The most significant rotation is around the central C2-C3 bond of the butyl group, which gives rise to anti and gauche conformers.

Structural Parameters

Quantum chemical calculations have been employed to determine the optimized geometries of the stable conformers of n-butane. The key structural parameters for the anti and gauche conformers are summarized in Table 1.

| Parameter | Anti Conformer | Gauche Conformer |

| Bond Lengths (Å) | ||

| C-C | 1.533 | 1.535 |

| C-H (methyl) | 1.096 | 1.096 |

| C-H (methylene) | 1.098 | 1.098 |

| Bond Angles (degrees) | ||

| C-C-C | 112.4 | 112.1 |

| C-C-H | 110.8 | 110.7 |

| H-C-H | 107.7 | 107.8 |

| Dihedral Angle (degrees) | ||

| C1-C2-C3-C4 | 180.0 | ~60.0 |

Note: These values are representative and can vary slightly depending on the level of theory and basis set used in the calculation.

Rotational Energy Barriers

The rotation around the central C2-C3 bond is associated with specific energy barriers. The potential energy surface of n-butane has been extensively studied, revealing the relative energies of its conformers and the transition states connecting them.

| Conformation/Transition State | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Anti (Staggered) | 180° | 0.0 |

| Gauche (Staggered) | ~60° | 0.8 - 0.9 |

| Eclipsed (CH₃/H) | 120° | 3.4 - 3.6 |

| Syn (Fully Eclipsed) | 0° | 4.5 - 6.1 |

Note: The energy values represent the energy difference relative to the most stable anti conformer.

Vibrational Frequencies

Vibrational frequency calculations are essential for characterizing stationary points on the potential energy surface (as minima or transition states) and for predicting infrared (IR) and Raman spectra. Theoretical vibrational frequencies for the stable conformers of n-butane have been computed using various quantum chemical methods.

| Vibrational Mode | Anti Conformer (cm⁻¹) | Gauche Conformer (cm⁻¹) |

| C-H Stretch | 2900 - 3000 | 2900 - 3000 |

| CH₂ Scissoring | ~1450 | ~1450 |

| CH₃ Deformation | ~1380 | ~1380 |

| C-C Stretch | 800 - 1150 | 800 - 1150 |

| Torsional Modes | < 300 | < 300 |

Note: These are approximate frequency ranges. The exact values depend on the computational method and may be scaled to better match experimental data.

Thermochemical Properties

Quantum chemical calculations can provide valuable thermochemical data, such as enthalpies of formation, entropies, and heat capacities. While specific data for this compound is scarce, computational thermochemistry protocols can be applied to obtain these properties.

| Property | Calculated Value (n-butane) |

| Enthalpy of Formation (ΔHf°₂₉₈) | -125.6 ± 0.4 kJ/mol |

| Standard Entropy (S°₂₉₈) | 310.2 J/(mol·K) |

| Heat Capacity (Cp₂₉₈) | 98.5 J/(mol·K) |

Note: These values are for n-butane and are provided for illustrative purposes.

Experimental Protocols

The quantum chemical data presented in this guide are typically obtained through a series of computational steps. The following outlines a general protocol for such a study.

-

Molecular Structure Input : The initial 3D structure of the molecule (e.g., this compound) is built using a molecular editor. Different initial conformations (e.g., anti, gauche) are generated.

-

Geometry Optimization : An initial geometry optimization is performed using a computationally less expensive method, such as a smaller basis set or a lower level of theory (e.g., DFT with PBE functional and a 3-21G basis set). This is followed by a more accurate optimization using a higher level of theory (e.g., B3LYP functional) and a larger basis set (e.g., 6-311+G(d,p)). For germanium, a basis set with effective core potentials (e.g., LANL2DZ) is often used.

-

Frequency Calculation : Vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Conformational Search/Scan : To explore the potential energy surface, a relaxed or rigid scan of a specific dihedral angle (e.g., the C2-C3 dihedral of the butyl group) is performed. This involves systematically changing the dihedral angle and performing a constrained geometry optimization at each step to map out the energy profile and locate transition states.

-

Single-Point Energy Calculation : For highly accurate energy predictions, single-point energy calculations are performed on the optimized geometries using a very high level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), and a large basis set.

-

Thermochemical Analysis : The results from the frequency calculations are used to compute thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at a specified temperature and pressure.

Conclusion

While direct computational studies on this compound are not extensively available, the principles of quantum chemistry and the well-studied analogous behavior of n-butane provide a solid foundation for understanding its structural and energetic properties. The data and protocols presented in this guide serve as a valuable resource for researchers interested in the theoretical investigation of this compound and related organogermanium compounds. Future computational work is encouraged to build upon this foundation and provide specific, high-accuracy data for this compound to further elucidate its chemical behavior.

Methodological & Application

Application Notes and Protocols: Use of n-Butylgermane as a Germanium Precursor in CVD

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butylgermane (CH₃(CH₂)₃GeH₃) is an organogermanium compound that holds promise as a liquid precursor for the chemical vapor deposition (CVD) of high-purity germanium (Ge) thin films. As the semiconductor industry continues to explore novel materials and deposition techniques, this compound presents a potentially safer alternative to the highly toxic and pyrophoric germane (GeH₄) gas. Its liquid state at room temperature simplifies handling and delivery to the CVD reactor. These application notes provide a comprehensive overview of the use of this compound in CVD, including its synthesis, safety protocols, and a detailed experimental procedure for the deposition of germanium thin films. The information presented is compiled from available data on related organogermanium precursors and general CVD principles, offering a robust starting point for researchers in this field.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the proper design of a CVD process, including the precursor delivery system and the selection of deposition parameters.

| Property | Value | Reference |

| Chemical Formula | C₄H₁₂Ge | [1] |

| Molecular Weight | 132.73 g/mol | [1] |

| Physical State | Liquid | [1] |

| Boiling Point | 74 °C | [1] |

| Density | 1.022 g/mL | [1] |

| CAS Number | 57402-96-7 | [1] |

| Vapor Pressure | Estimated to be high, suitable for CVD | |

| Decomposition Temperature | Estimated to be in the range of 350-450°C (by analogy with iBuGe) |

Synthesis of this compound

While various methods for the synthesis of organogermanes exist, a common route involves the reduction of a germanium halide with a suitable reducing agent, followed by alkylation. A general, two-step synthesis for this compound is outlined below.

Step 1: Synthesis of Germane (GeH₄)

A common laboratory-scale synthesis of germane involves the reduction of germanium dioxide (GeO₂) with a strong reducing agent like sodium borohydride (NaBH₄) in an aqueous solution.

Reaction: GeO₂ + NaBH₄ + H₂O → GeH₄ + NaBO₂ + H₂

Protocol:

-

Set up a reaction flask with a dropping funnel and a gas outlet connected to a cold trap (-196 °C) to collect the germane.

-

Charge the reaction flask with a slurry of germanium dioxide in water.

-

Slowly add an aqueous solution of sodium borohydride to the reaction flask via the dropping funnel while stirring.

-

The germane gas evolved is passed through the cold trap to liquefy it.

Step 2: Hydrogermylation of 1-Butene

The addition of germane to an alkene, such as 1-butene, in the presence of a radical initiator or under UV irradiation, yields the corresponding alkylgermane.

Reaction: GeH₄ + CH₂=CHCH₂CH₃ → CH₃CH₂CH₂CH₂GeH₃

Protocol:

-

In a suitable pressure vessel, condense a known amount of germane.

-

Introduce a stoichiometric excess of 1-butene into the vessel.

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Heat the mixture under controlled conditions (e.g., 60-80 °C) for several hours.

-

After the reaction is complete, the excess 1-butene and any unreacted germane can be removed by fractional distillation, yielding this compound.

Experimental Protocol for Germanium Thin Film Deposition by CVD

This protocol provides a general procedure for the deposition of germanium thin films on a silicon substrate using this compound as the precursor in a low-pressure CVD (LPCVD) system. The parameters are based on typical conditions for related organogermanium precursors and should be optimized for the specific CVD reactor and desired film properties.

Precursor Handling and Safety

This compound is expected to be a flammable liquid and should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves, should be worn at all times. The precursor should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and away from heat and ignition sources.

Substrate Preparation

-

Start with a clean, single-crystal silicon (100) wafer.

-

Perform a standard RCA clean to remove organic and inorganic contaminants from the wafer surface.

-

Immediately before loading into the CVD reactor, dip the wafer in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF) for 60 seconds to remove the native oxide layer and hydrogen-terminate the surface.

-

Rinse the wafer with deionized water and dry it with a stream of dry nitrogen.

CVD Deposition Parameters

The following table provides a starting point for the deposition parameters. These will need to be optimized for the specific system and desired film characteristics.

| Parameter | Suggested Starting Range |

| Substrate Temperature | 350 - 500 °C |

| Reactor Pressure | 1 - 20 Torr |

| This compound Flow Rate | 5 - 50 sccm (of carrier gas through bubbler) |

| Carrier Gas | Hydrogen (H₂) or Nitrogen (N₂) |

| Carrier Gas Flow Rate | 100 - 1000 sccm |

| Deposition Time | 10 - 60 minutes |

Deposition Procedure

-

Load the prepared silicon wafer into the CVD reactor.

-

Evacuate the reactor to a base pressure of less than 1 x 10⁻⁶ Torr.

-

Introduce the carrier gas (H₂ or N₂) and stabilize the reactor pressure at the desired deposition pressure.

-

Heat the substrate to the desired deposition temperature.

-

Once the temperature is stable, introduce the this compound precursor into the reactor by flowing the carrier gas through the this compound bubbler. The bubbler should be maintained at a constant temperature to ensure a stable precursor vapor pressure.

-

Continue the deposition for the desired amount of time to achieve the target film thickness.

-

After the deposition is complete, stop the this compound flow and cool the substrate to room temperature under a continuous flow of the carrier gas.

-

Vent the reactor to atmospheric pressure with the carrier gas and unload the wafer.

Post-Deposition Characterization

The deposited germanium films should be characterized to determine their properties. The following table summarizes key characterization techniques and the information they provide.

| Characterization Technique | Information Obtained |

| Scanning Electron Microscopy (SEM) | Film thickness, surface morphology, and grain size |

| X-ray Diffraction (XRD) | Crystallinity, crystal orientation, and phase purity |

| Raman Spectroscopy | Crystalline quality and strain |

| Atomic Force Microscopy (AFM) | Surface roughness and topography |

| Hall Effect Measurement | Carrier concentration, mobility, and conductivity type |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states |

Visualizations

CVD Experimental Workflow

Caption: Workflow for germanium thin film deposition using this compound in a CVD system.

Proposed Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is expected to proceed through a series of radical reactions, initiated by the homolytic cleavage of the Ge-C or Ge-H bonds. A plausible pathway is illustrated below.

Caption: Proposed thermal decomposition pathway of this compound during CVD.

Conclusion

This compound is a promising liquid precursor for the CVD of germanium thin films, offering potential safety and handling advantages over germane gas. While specific experimental data for this compound is limited, the protocols and data presented here, based on analogous organogermanium compounds, provide a solid foundation for researchers to begin exploring its use. Further optimization of the deposition parameters will be necessary to achieve high-quality germanium films for various electronic and optoelectronic applications. The provided workflows and proposed decomposition mechanism offer a conceptual framework for understanding and developing CVD processes utilizing this precursor.

References

Application Note: Atomic Layer Deposition of Germanium Films Using n-Butylgermane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application guidelines for the atomic layer deposition (ALD) of high-purity germanium (Ge) thin films using the liquid precursor n-butylgermane (CH₃(CH₂)₃GeH₃). This process is relevant for applications in microelectronics, optics, and as a substrate for novel drug delivery platforms.[1]

Introduction

Germanium is a semiconductor material with a high carrier mobility, making it a promising candidate for advanced electronic and optoelectronic devices. Atomic layer deposition offers precise, atomic-level control over film thickness and conformation, which is crucial for the fabrication of nanoscale devices. This compound is a liquid organogermanium compound that serves as a less hazardous alternative to the gaseous precursor germane (GeH₄).[1][2] Its volatility and thermal decomposition characteristics make it a suitable precursor for chemical vapor deposition (CVD) and related techniques, including ALD.[1]

Precursor Properties: this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₄H₁₂Ge |

| Molecular Weight | 132.73 g/mol |

| CAS Number | 57402-96-7 |

| Boiling Point | 74 °C |

| Density | 1.022 g/mL |

| Physical State | Liquid |

Table 1: Physical and chemical properties of this compound.[1]

Atomic Layer Deposition of Germanium Films: A Representative Protocol

While a specific, optimized ALD protocol for this compound is not widely published, the following represents a comprehensive starting point based on processes for related alkylgermane precursors and general ALD principles. Optimization of the parameters will be necessary for specific reactor configurations and substrate materials.

Substrate Preparation

-

Clean the substrate using a standard RCA cleaning procedure to remove organic and metallic contaminants.

-

For silicon substrates, a final dip in a dilute hydrofluoric acid (HF) solution is recommended to remove the native oxide and create a hydrogen-terminated surface.

-

Immediately transfer the cleaned substrate to the ALD reactor to minimize re-oxidation.

ALD Process Parameters

The ALD cycle for germanium deposition consists of four sequential steps: this compound pulse, purge, co-reactant pulse, and a final purge. This cycle is repeated to achieve the desired film thickness.

| Parameter | Recommended Starting Range | Notes |

| Substrate Temperature | 300 - 400 °C | The optimal ALD window will depend on the thermal stability of this compound and the reactivity of the co-reactant. |

| This compound Pulse Time | 0.5 - 2.0 seconds | Should be long enough to ensure self-limiting adsorption of the precursor on the substrate surface. |

| First Purge Time | 5 - 20 seconds | Sufficient time is needed to remove all non-adsorbed precursor molecules and byproducts from the chamber. |

| Co-reactant | Plasma-activated Hydrogen (H₂*) or Ozone (O₃) | Plasma-activated hydrogen is a common co-reactant for depositing elemental films. Ozone can also be used, though it may lead to the formation of germanium oxide at lower temperatures.[3][4] |

| Co-reactant Pulse Time | 1.0 - 5.0 seconds | Dependent on the co-reactant and plasma power (if applicable). |

| Second Purge Time | 5 - 20 seconds | To ensure all residual co-reactant and reaction byproducts are removed before the next cycle. |

| Carrier Gas | Argon or Nitrogen | High-purity inert gas should be used. |

Table 2: Recommended starting parameters for the ALD of germanium films using this compound.

Experimental Workflow

The following diagram illustrates the sequential steps in the ALD process for depositing germanium films using this compound.

References

Application Note: Synthesis of Germanium Nanoparticles via Thermal Decomposition of n-Butylgermane

For Researchers, Scientists, and Drug Development Professionals

Abstract